molecular formula C10H13ClO3S B2734863 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride CAS No. 1094296-27-1

4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride

Cat. No.: B2734863
CAS No.: 1094296-27-1
M. Wt: 248.72
InChI Key: LWHPNBNEGVCNHG-UHFFFAOYSA-N
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Description

4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride is a versatile chemical compound with the molecular formula C10H13ClO3S. It is known for its unique structural features, which include a chloro group, an ethoxy group, and two methyl groups attached to a phenyl ring, along with a sulfone functional group. This compound finds applications in various fields such as organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride typically involves the reaction of 4-ethoxy-2,3-dimethylphenol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfone group. The general reaction scheme is as follows:

4-ethoxy-2,3-dimethylphenol+chlorosulfonic acidThis compound+HCl\text{4-ethoxy-2,3-dimethylphenol} + \text{chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 4-ethoxy-2,3-dimethylphenol+chlorosulfonic acid→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of sulfides.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted derivatives such as amines or thiols.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides

Scientific Research Applications

4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride is extensively used in scientific research due to its unique properties. Some of its applications include:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Investigated for potential therapeutic applications due to its bioactive properties.

    Material Science: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The chloro and sulfone groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride can be compared with other similar compounds such as:

  • Chloro(4-methoxy-2,3-dimethylphenyl)sulfone
  • Chloro(4-ethoxy-2,3-dimethylphenyl)thioether
  • Chloro(4-ethoxy-2,3-dimethylphenyl)ketone

Uniqueness: The presence of the sulfone group in this compound imparts unique chemical and physical properties, making it distinct from its analogs. The sulfone group enhances its stability and reactivity, which is advantageous in various applications .

Properties

IUPAC Name

4-ethoxy-2,3-dimethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3S/c1-4-14-9-5-6-10(15(11,12)13)8(3)7(9)2/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHPNBNEGVCNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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